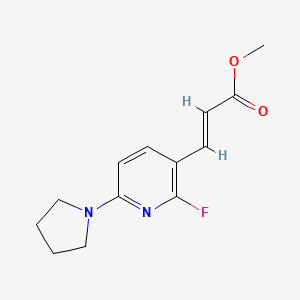![molecular formula C6H14Cl2N2O B1420925 2-クロロ-N-[2-(ジメチルアミノ)エチル]アセトアミド塩酸塩 CAS No. 92384-34-4](/img/structure/B1420925.png)
2-クロロ-N-[2-(ジメチルアミノ)エチル]アセトアミド塩酸塩
概要
説明
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a chemical compound with the molecular formula C6H13Cl2N2O. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by its crystalline form and high solubility in water.
科学的研究の応用
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
It is known to be a widely used intermediate and starting reagent for organic synthesis .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets to form new chemical structures .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it helps to produce .
生化学分析
Biochemical Properties
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the synthesis of several bioactive molecules, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . The interactions between 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride and these biomolecules are primarily based on its ability to form covalent bonds with specific functional groups, leading to the formation of stable complexes.
Cellular Effects
The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can change over time due to its stability and degradation properties. This compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on cellular function can vary depending on the duration of exposure and the specific experimental conditions used.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health of the animal models.
Metabolic Pathways
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of specific metabolites, leading to changes in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific subcellular regions can affect its interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride typically involves the reaction of dimethylaminoethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
類似化合物との比較
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-chloro-N,N-diethylethylamine hydrochloride
- 2-chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPBANJILAMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)

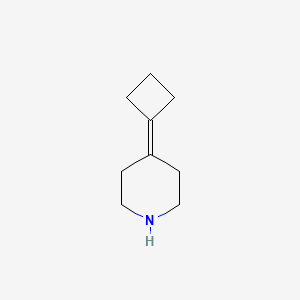
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
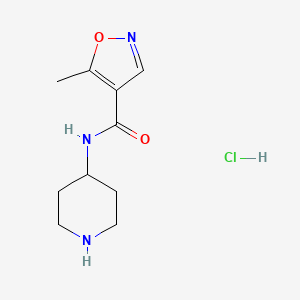
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)
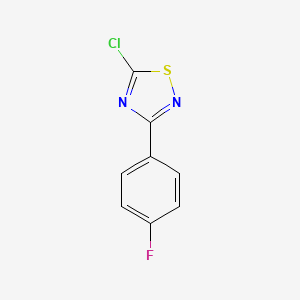
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
![5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1420859.png)

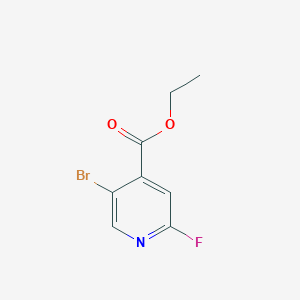
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
